molecular formula C17H17ClN4O3 B2941851 N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide CAS No. 2309259-18-3

N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide

Cat. No. B2941851
CAS RN: 2309259-18-3
M. Wt: 360.8
InChI Key: SAWCOLHSPVWORW-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound belongs to the class of kinase inhibitors, which are known to block the activity of enzymes that play a role in cell growth and division.

Mechanism of Action

N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide works by blocking the activity of BTK and ITK kinases, which are involved in the activation of several signaling pathways that are important for the survival and proliferation of B-cell lymphomas. By inhibiting these kinases, N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide can induce apoptosis (cell death) in cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects:
Studies have shown that N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the size of tumors in animal models. Additionally, N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide has been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide is its potency and selectivity for BTK and ITK kinases, which makes it a promising candidate for the treatment of B-cell malignancies. However, one limitation is that N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide may not be effective in all patients, as some cancers may have mutations that render them resistant to BTK inhibitors.

Future Directions

There are several potential future directions for the development of N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide and other BTK inhibitors. One area of research is the development of combination therapies that target multiple signaling pathways involved in cancer cell survival and proliferation. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to BTK inhibitors. Finally, there is a need for clinical trials to assess the safety and efficacy of N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide in patients with B-cell malignancies.

Synthesis Methods

The synthesis of N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide involves several steps, including the reaction of a pyridine derivative with a piperazine derivative, followed by the addition of a carboxylic acid derivative. The final product is obtained through a series of purification steps, including chromatography and crystallization.

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide has been studied extensively for its potential use in cancer treatment, specifically for the treatment of B-cell malignancies. Research has shown that N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide is a potent inhibitor of the BTK and ITK kinases, which are known to play a role in the survival and proliferation of B-cell lymphomas.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3/c1-25-15-5-4-12(18)9-14(15)20-17(24)21-7-8-22(16(23)11-21)13-3-2-6-19-10-13/h2-6,9-10H,7-8,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWCOLHSPVWORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide

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